molecular formula C7H8Cl2F2N2O2 B569177 2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride CAS No. 97966-69-3

2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride

Cat. No.: B569177
CAS No.: 97966-69-3
M. Wt: 261.05
InChI Key: SKOXLEGHXUPGTK-UHFFFAOYSA-N
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Description

“2,2-Difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride” is a fluorescent derivatization reagent . It is an intermediate compound used especially for the preparation of products for agricultural chemistry and for the synthesis of pharmaceutical products .


Synthesis Analysis

The compound is prepared by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .


Molecular Structure Analysis

The molecular formula of the compound is C7H6F2N2O2 . The molecular weight is 188.13 g/mol .


Chemical Reactions Analysis

The only enzyme required for defluorination of “this compound” is toluene dioxygenase .


Physical and Chemical Properties Analysis

The compound is a light brown solid . It has a refractive index of n20/D 1.444 and a density of 1.303 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Functionalization

  • The 2,2-difluorobenzodioxole moiety has been incorporated in medicinal chemistry as a more stable derivative of the benzodioxole fragment. Its derivatives, like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, have been synthesized for potential use in cross-coupling reactions (Catalani, Paio, & Perugini, 2010).
  • A series of O- and N-functionalized 2,2‐Difluoro1,3‐benzodioxoles have been synthesized, exploring their potential in organometallic methodology. These compounds exhibit a range of reactivity with different electrophiles, enabling the creation of diverse derivatives (Schlosser, Gorecka, & Castagnetti, 2003).

Ligand Design for Catalysis

  • Derivatives of 2,2-Difluoro-1,3-benzodioxole have been developed as atropisomeric bisphosphines, exhibiting potential as ligands in enantioselective catalysts. The synthesis involves a key Ullmann reaction and has applications in asymmetric synthesis (Leroux, Gorecka, & Schlosser, 2004).

Role in Organic Synthesis

  • The compound has been used in the synthesis of various polyfluoroalkylated heterocyclic compounds, demonstrating its versatility in creating fluorine-containing molecules (黄维垣, 刘岩松, & 吕龙, 2010).
  • It also serves as a key intermediate in the synthesis of certain fungicides, indicating its utility in agricultural chemistry (Zhang Zhi-rong, 2011).

Biodegradation Studies

  • An unexpected mechanism of biodegradation and defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 was discovered. This study provides insight into the environmental fate and potential bioremediation strategies for this class of compounds (Bygd, Aukema, Richman, & Wackett, 2021).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Future Directions

The compound is used in the preparation of products for agricultural chemistry and the synthesis of pharmaceutical products . It is also used as a highly sensitive reagent for α-keto acids . The defluorination of this compound by toluene dioxygenase could be explored further .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of Kv3 inhibitors and renin inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

Given its role in the synthesis of Kv3 inhibitors and renin inhibitors , it may influence cell function by modulating these pathways

Molecular Mechanism

It is likely to exert its effects at the molecular level through interactions with biomolecules involved in the Kv3 and renin pathways

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2.2ClH/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7;;/h1-2H,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOXLEGHXUPGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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